Longifolene

Catalog No.
S533516
CAS No.
475-20-7
M.F
C15H24
M. Wt
204.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Longifolene

CAS Number

475-20-7

Product Name

Longifolene

IUPAC Name

(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11?,12?,13?,15-/m0/s1

InChI Key

PDSNLYSELAIEBU-RGCMKSIDSA-N

SMILES

CC1(CCCC2(C3C1C(C2=C)CC3)C)C

Solubility

Soluble in DMSO

Synonyms

Longifolene; Junipen; Junipene; Kuromatsuen; Kuromatsuene; Longifolen; NSC 150808; NSC-150808; NSC150808;

Canonical SMILES

CC1(CCCC2(C3C1C(C2=C)CC3)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3C2=C)(C)C

Description

The exact mass of the compound Longifolene is 204.1878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150808. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of longifolene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Molecular Structure Analysis

Longifolene is classified as a tricyclic sesquiterpene []. Sesquiterpenes are a class of organic compounds with the formula C15H24, containing three isoprene units. The key feature of longifolene's structure is its tricyclic skeleton, consisting of three fused cycloalkane rings []. It's a chiral molecule, meaning it exists in two non-superimposable mirror-image forms []. The most common enantiomer found in plants exhibits a positive optical rotation (+42.73°) and is denoted as (+)-longifolene [].


Chemical Reactions Analysis

Biosynthesis

The formation of longifolene in nature, known as biosynthesis, starts with a molecule called farnesyl diphosphate (FPP) []. Through a series of enzyme-mediated reactions involving cyclizations and rearrangements, FPP transforms into longifolene []. The detailed pathway involves a cationic polycyclization cascade leading to the formation of the tricyclic skeleton [].

(+)‐Longifolene → Isolongifolene

Longifolene can be converted to another related compound called isolongifolene through a chemical reaction. This process is of interest in organic synthesis as isolongifolene has potential applications in the fragrance industry [].

Other Reactions

While research on longifolene's reactivity is ongoing, limited information exists on other specific reactions it participates in.


Physical And Chemical Properties Analysis

  • Formula: C15H24 []
  • Molar mass: 204.36 g/mol []
  • Boiling point: 254 °C []
  • Density: 928 kg/m³ []
  • Solubility: Soluble in organic solvents like ethanol and hexane []

Currently, there's no scientific research readily available on a specific mechanism of action for longifolene within biological systems.

Further Research

Longifolene's potential applications in organic synthesis and its presence in various plant species warrant further scientific exploration. Research areas of interest include:

  • Investigating the biological activity of longifolene and its potential health benefits.
  • Exploring the development of efficient synthetic routes for longifolene and its derivatives.
  • Understanding the role of longifolene in the fragrance profiles of plants.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

5.1

Exact Mass

204.1878

Boiling Point

258.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3YXH7YY8WM

GHS Hazard Statements

Aggregated GHS information provided by 1534 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1534 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 1532 of 1534 companies with hazard statement code(s):;
H304 (97.85%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H317 (97.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (99.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.85%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

475-20-7

Wikipedia

Longifolene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
1,4-Methanoazulene, decahydro-4,8,8-trimethyl-9-methylene-, (1S,3aR,4S,8aS)-: ACTIVE

Dates

Modify: 2023-08-15
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